8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Overview
Description
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.06 g/mol . This compound is characterized by the presence of a bromine atom, a dioxine ring, and an aldehyde functional group. It is primarily used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
The synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by formylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Scientific Research Applications
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde include:
2,3-Dihydro-1,4-benzodioxine: Lacks the bromine and aldehyde groups, making it less reactive.
8-Bromo-2,3-dihydro-1,4-benzodioxine: Lacks the aldehyde group, affecting its chemical reactivity.
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the bromine atom, impacting its substitution reactions. This compound is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSYWPMGIIAQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586236 | |
Record name | 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860003-88-9 | |
Record name | 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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